3-(tert-Butyldimethylsilyloxy)glutaric Acid

Vue d'ensemble

Description

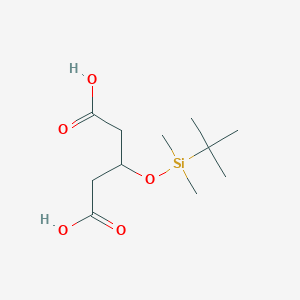

3-(tert-Butyldimethylsilyloxy)glutaric Acid, also known as 3-(tert-Butyldimethylsilyloxy)glutaric anhydride, is a chemical compound with the molecular formula C11H20O4Si . It is used as a starting material for the preparation of labeling reagents .

Synthesis Analysis

A new synthesis of 3-[(tert-butyldimethylsilyl)oxy]glutaric anhydride has been developed from citric acid . Citric acid is a commodity chemical and more than a million tons are produced every year by fermentation .Molecular Structure Analysis

The molecular structure of 3-(tert-Butyldimethylsilyloxy)glutaric Acid is represented by the formula C11H20O4Si .Chemical Reactions Analysis

3-(tert-Butyldimethylsilyloxy)glutaric anhydride is employed as a starting material for the preparation of labeling reagents . It is also used as a building block in the synthesis of new phosphoramidites and modified solid supports .Physical And Chemical Properties Analysis

The melting point of 3-(tert-Butyldimethylsilyloxy)glutaric Acid is between 79-81°C . It has a density of 1.030 g/mL . The compound is sensitive to moisture .Applications De Recherche Scientifique

Analytical Applications in Disease Diagnosis:

- Shigematsu et al. (2005) developed a sensitive method using tert-butyldimethylsilyl (tBDMS) derivatives for quantifying 3-hydroxyglutaric acid and glutaric acid in body fluids. This method is pivotal in diagnosing glutaric aciduria type 1 in newborns (Shigematsu et al., 2005).

Synthesis and Structural Analysis:

- Takahashi et al. (2004) synthesized a novel carboxylic acid derivative containing the tert-butylcarbamoyl group, derived from glutaric anhydride and tert-butylamine. This compound forms intermolecular hydrogen bonds, highlighting its potential in chemical synthesis and analysis (Takahashi et al., 2004).

- Ried and Reiher (1987) discussed the synthesis of 2,6-Bis(tert-butyldimethylsilyloxy)-3,4-dihydropyridine, which involves double silylation of glutarimide. Their study focuses on the reactions and hydrolysis of these compounds to yield new heterocycles (Ried & Reiher, 1987).

Metabolic Research and Engineering:

- Han et al. (2020) utilized metabolic engineering in Corynebacterium glutamicum to produce glutaric acid, an important dicarboxylic acid used in polymer synthesis. This research showcases the application of 3-(tert-Butyldimethylsilyloxy)glutaric Acid derivatives in biotechnological production processes (Han et al., 2020).

Biochemical and Clinical Studies:

- Research by Kimura and Yamaguchi (1999) involved the use of tert.-butyldimethylsilyl derivatization in analyzing urinary acylglycine, contributing to the diagnosis of fatty acid oxidation disorders (Kimura & Yamaguchi, 1999).

- Muskiet et al. (1981) developed a method for determining catecholamine metabolites in urine, using tert-butyldimethylsilyl derivatives for gas-chromatographic profiling. This method aids in diagnosing and monitoring patients with functional tumors and metabolic disorders (Muskiet et al., 1981).

Safety And Hazards

Orientations Futures

While specific future directions for 3-(tert-Butyldimethylsilyloxy)glutaric Acid are not mentioned in the available resources, its use as a starting material for the preparation of labeling reagents and as a building block in the synthesis of new phosphoramidites and modified solid supports suggests potential applications in the field of chemical synthesis .

Propriétés

IUPAC Name |

3-[tert-butyl(dimethyl)silyl]oxypentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O5Si/c1-11(2,3)17(4,5)16-8(6-9(12)13)7-10(14)15/h8H,6-7H2,1-5H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPIOMMEWYTXCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(tert-Butyldimethylsilyloxy)glutaric Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid](/img/structure/B188265.png)

![2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B188278.png)